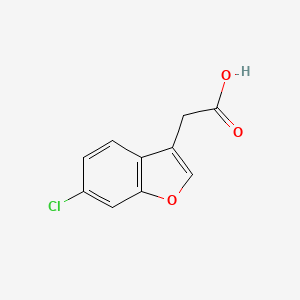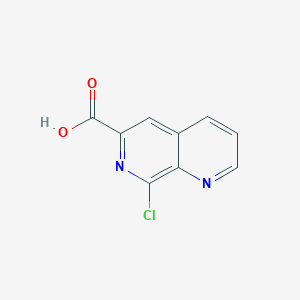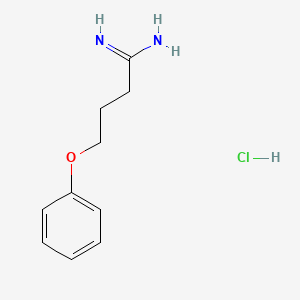
4-Phenoxybutanimidamide hydrochloride
Vue d'ensemble
Description
4-Phenoxybutanimidamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as PB1 or N-(4-phenoxybutyl)acetamide hydrochloride. PB1 is a potent inhibitor of a specific enzyme that plays a key role in several physiological processes.
Applications De Recherche Scientifique
1. Physicochemical Compatibility and Emulsion Stability
A study by Gersonde et al. (2016) explored the physicochemical compatibility and emulsion stability of propofol with various sedatives and analgesics, including 4-hydroxybutyric acid, which is structurally related to 4-Phenoxybutanimidamide hydrochloride. The research found physical incompatibilities when these substances were mixed, leading to a higher risk of emboli due to increased oil droplet fraction. This highlights the importance of understanding drug interactions in intensive care settings (Gersonde, Eisend, Haake, & Kunze, 2016).
2. Microsomal Hydroxylation
Research by Daly et al. (1969) demonstrated that acetanilide-4- 2 H is converted to 4-hydroxyacetanilide-3- 2 H during incubation with liver microsomal preparations. This study provides insights into the enzymatic processes involving compounds like 4-Phenoxybutanimidamide hydrochloride and how they are metabolized in the liver, emphasizing the importance of understanding metabolic pathways in pharmacology (Daly, Jerina, Farnsworth, & Guroff, 1969).
3. Tissue Engineering Materials
Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), in developing medical devices and tissue engineering applications. Given the similarity to 4-Phenoxybutanimidamide hydrochloride, this research is relevant for understanding the potential of such compounds in biomedical applications, including the development of sutures, repair patches, and other medical devices (Chen & Wu, 2005).
4. Enzymatic Hydroxylation in Pharmacology
A study by Lewandowski et al. (1991) developed a method for the separation of acetanilide and its hydroxylated metabolites, which is crucial for understanding the metabolism of drugs like 4-Phenoxybutanimidamide hydrochloride. This research contributes to the field of pharmacology by providing methods to analyze how drugs are metabolized and transformed in the body (Lewandowski, Chui, Levi, & Hodgson, 1991).
Propriétés
IUPAC Name |
4-phenoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAHLHLXRFANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



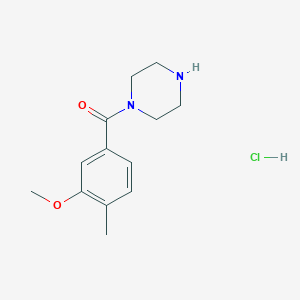
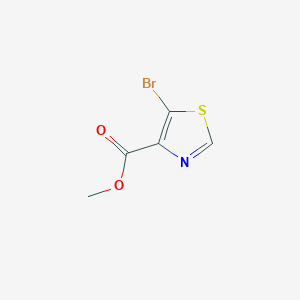
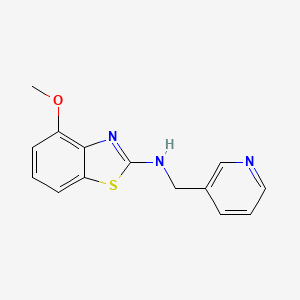
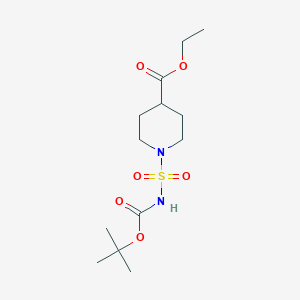
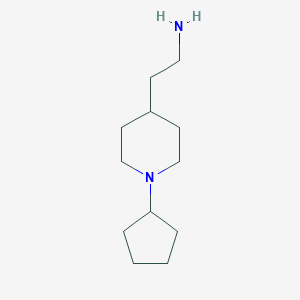
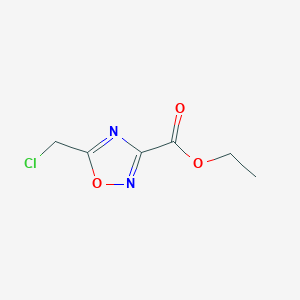
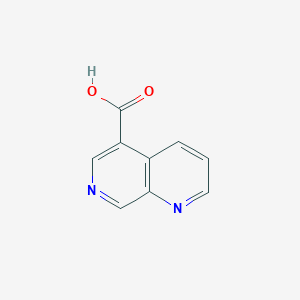
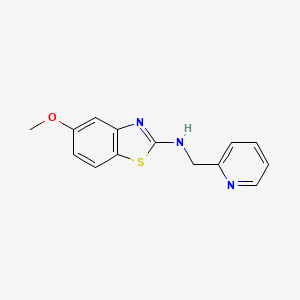
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
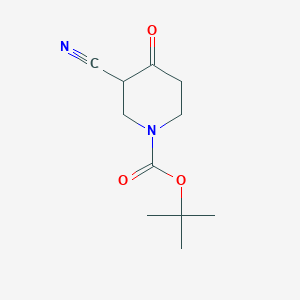
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
